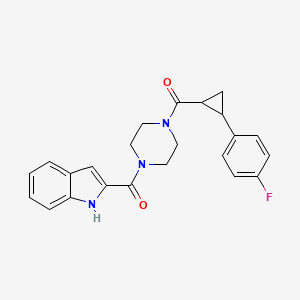

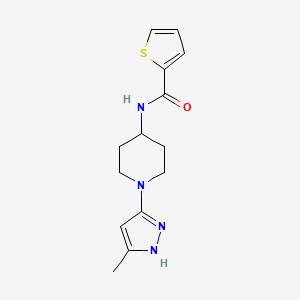

![molecular formula C19H21N3S2 B2428265 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine CAS No. 339018-95-0](/img/structure/B2428265.png)

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine” is a type of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes them significant in the context of developing a drug combination targeting energy metabolism .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines, including “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine”, is significant in their role as inhibitors of Cyt-bd . The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Scientific Research Applications

Antibacterial Activity

The compound has shown significant antibacterial activity. It has been tested against selected strains of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Enterecoccus faecalis, Escherichia coli, and Pseudomonas aeruginosa . The results suggest that it could be a potential candidate for the development of new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has also demonstrated antifungal activity. It has been tested against yeast-like fungi including Candida albicans, C. krusei, and C. parapsilosis . Some derivatives of the compound showed higher antifungal activity than fluconazole against Candida fungus species .

Inhibition of Mycobacterium Tuberculosis bd Oxidase

Thieno[3,2-d]pyrimidin-4-amines, including the compound , have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This inhibition is especially relevant in the context of developing a drug combination targeting energy metabolism .

ATP Depletion Assay

The compound has been used in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 . This assay is used to measure the activity of compounds against various mycobacterial strains .

Chemical Probe for Mycobacterial Cyt-bd

One derivative of the compound, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, has been identified as a good chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .

Potential Role in Drug Development

Given its various biological activities, the compound could play a significant role in drug development, particularly in the creation of new antibacterial and antifungal agents , as well as drugs targeting Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

The primary targets of 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine are the cyclooxygenase (COX) enzymes and Cytochrome bd oxidase (Cyt-bd) . COX enzymes are essential for the conversion of arachidonic acid into prostaglandins, which play a crucial role in inflammation . Cyt-bd is a significant drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine interacts with its targets by inhibiting their activities. It suppresses the COX enzymes, leading to a decrease in the production of prostaglandins . It also inhibits Cyt-bd, affecting the energy metabolism of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of COX enzymes by 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine affects the arachidonic acid pathway , leading to a reduction in the production of prostaglandins . The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds based on the pyrrolopyrimidine scaffold have shown distinct physiochemical properties compared to their counterparts .

Result of Action

The inhibition of COX enzymes by 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine leads to a decrease in the production of prostaglandins, which can result in anti-inflammatory effects . The inhibition of Cyt-bd in Mycobacterium tuberculosis can lead to a disruption in the organism’s energy metabolism .

Action Environment

The action of 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes can affect the compound’s efficacy against different strains of Mycobacterium tuberculosis

Future Directions

Thieno[3,2-d]pyrimidin-4-amines, including “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine”, show promise in the development of new anti-TB compounds . Their ability to inhibit Cyt-bd, a potential drug target in Mycobacterium tuberculosis, makes them significant in the context of developing a drug combination targeting energy metabolism . Future research could focus on further exploring the structure-activity relationships of these compounds and optimizing their drug-likeness .

properties

IUPAC Name |

2-benzylsulfanyl-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S2/c1-3-7-14(8-4-1)13-24-19-21-16-11-12-23-17(16)18(22-19)20-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBPQZSVPPZKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428182.png)

![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2428198.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2428199.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)

![N-(4-fluorophenyl)-3-(thiophene-2-carboxamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2428201.png)

![4-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2428202.png)

![3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2428203.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2428204.png)